Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
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Overview
Description
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a chemical compound with the molecular formula C15H21NO4. It is known for its use in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its white to yellow solid form and is often used in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-((methoxycarbonyl)methyl)benzyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate involves its role as a protecting group. The tert-butyl carbamate moiety protects the amine group from unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .
Comparison with Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- Methoxycarbonyl benzyl carbamate
Comparison: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is unique due to its combination of the tert-butyl carbamate and methoxycarbonyl benzyl moieties. This combination provides enhanced stability and reactivity compared to similar compounds. The tert-butyl group offers steric protection, while the methoxycarbonyl group provides additional functionalization possibilities .
Properties
IUPAC Name |
methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLXTJZZNBYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625316 |
Source
|
Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191871-32-6 |
Source
|
Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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